1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride
Overview
Description
1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a diazepane ring and an isothiazole moiety, making it an interesting subject for chemical and pharmaceutical research
Preparation Methods
The synthesis of 1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride involves multiple steps, typically starting with the preparation of the isothiazole ring One common method involves the reaction of 4-methylphenyl isothiocyanate with appropriate reagents to form the isothiazole coreIndustrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the diazepane ring.
Scientific Research Applications
1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infections and other diseases.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of biochemical pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
When compared to similar compounds, 1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride stands out due to its unique structural features and chemical properties. Similar compounds include:
1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane: Lacks the hydrochloride moiety, which can affect its solubility and reactivity.
4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazole: Does not contain the diazepane ring, leading to different chemical behavior and applications.
Properties
IUPAC Name |
3-(1,4-diazepan-1-yl)-4-methyl-5-(4-methylphenyl)-1,2-thiazole 1,1-dioxide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S.ClH/c1-12-4-6-14(7-5-12)15-13(2)16(18-22(15,20)21)19-10-3-8-17-9-11-19;/h4-7,17H,3,8-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOMWBPZJQBYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NS2(=O)=O)N3CCCNCC3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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